8-Chloronaphthalene-1-carbaldehyde

Description

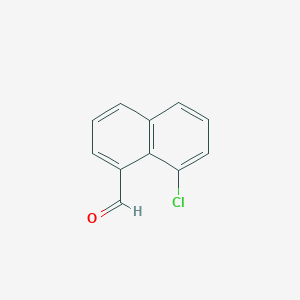

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTGSZPNHAFKSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648403 | |

| Record name | 8-Chloronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129994-50-9 | |

| Record name | 8-Chloronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Chloronaphthalene-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthesis protocol, and potential applications of 8-Chloronaphthalene-1-carbaldehyde. Due to the limited availability of experimental data in peer-reviewed literature, this document combines confirmed information from chemical suppliers with a plausible, detailed experimental protocol for its synthesis.

Core Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes the available information. Researchers are advised to determine experimental values for properties such as melting and boiling points upon synthesis or acquisition.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClO | Capot Chemical[1], PubChem[2] |

| Molecular Weight | 190.63 g/mol | Capot Chemical[1], PubChem[2] |

| CAS Number | 129994-50-9 | Capot Chemical[1], PubChem[2] |

| Purity | Typically ≥98% | Capot Chemical[1] |

| Physical State | Not specified (presumed solid at STP) | Inferred from storage conditions |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Storage Conditions | 2-8°C, under inert gas | MySkinRecipes[3] |

Proposed Synthesis: Vilsmeier-Haack Formylation of 1-Chloronaphthalene

A plausible and widely used method for the formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction.[4][5][6][7][8] While a specific protocol for the synthesis of this compound has not been found in the reviewed literature, the following detailed experimental procedure is proposed based on the general principles of this reaction. It should be noted that this reaction may produce a mixture of isomers that will necessitate purification.

Experimental Protocol

Materials and Reagents:

-

1-Chloronaphthalene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Sodium acetate

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer with heating mantle

-

Reflux condenser with a drying tube

-

Addition funnel

-

Ice bath

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and an addition funnel, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous 1,2-dichloroethane (DCE). Cool the flask to 0°C using an ice bath. To this solution, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the addition funnel over 30 minutes, ensuring the temperature remains below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.

-

Formylation Reaction: Dissolve 1-chloronaphthalene (1 equivalent) in anhydrous DCE and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C. After the addition, remove the ice bath and heat the reaction mixture to 80-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature and then to 0°C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a saturated solution of sodium acetate in water, with vigorous stirring. This will hydrolyze the intermediate iminium salt. Continue stirring for 1-2 hours.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, likely a mixture of isomers, is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate the this compound isomer.

Visualizations

Proposed Synthesis Pathway

Caption: Proposed Vilsmeier-Haack synthesis of this compound.

Experimental Workflow

Caption: Logical workflow for the purification and characterization of the synthesized product.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis.[2] The presence of the aldehyde group allows for a wide range of chemical transformations, including oxidations to the carboxylic acid, reductions to the alcohol, and various carbon-carbon bond-forming reactions such as Wittig, aldol, and Grignard reactions. The chloro- and aldehyde-substituted naphthalene core is a valuable scaffold for the synthesis of:

-

Pharmaceuticals and Agrochemicals: Serving as a building block for more complex biologically active molecules.[2]

-

Fluorescent Dyes and Optoelectronic Materials: The conjugated aromatic system of the naphthalene ring can be extended and functionalized to create materials with specific photophysical properties.[3]

Due to the lack of specific studies on this compound, no information on its involvement in signaling pathways or other biological activities can be provided at this time. Researchers working with this compound are encouraged to perform the necessary biological and toxicological assessments.

References

- 1. capotchem.com [capotchem.com]

- 2. 129994-50-9(this compound) | Kuujia.com [kuujia.com]

- 3. This compound [myskinrecipes.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectroscopy of 8-Chloronaphthalene-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 8-Chloronaphthalene-1-carbaldehyde. Due to the absence of experimentally acquired and published spectra for this specific compound in readily accessible databases, this document presents a comprehensive prediction based on established NMR principles and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and related molecular scaffolds.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are derived from the analysis of substituent effects on the naphthalene core, drawing comparisons with 1-naphthaldehyde and 1-chloronaphthalene.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.8 - 8.0 | Doublet | 7.5 - 8.5 |

| H-3 | 7.5 - 7.7 | Triplet | 7.0 - 8.0 |

| H-4 | 8.0 - 8.2 | Doublet | 7.5 - 8.5 |

| H-5 | 7.9 - 8.1 | Doublet | 7.0 - 8.0 |

| H-6 | 7.6 - 7.8 | Triplet | 7.0 - 8.0 |

| H-7 | 9.1 - 9.3 | Doublet | 7.0 - 8.0 |

| CHO | 10.2 - 10.5 | Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 135 - 138 |

| C-2 | 128 - 131 |

| C-3 | 126 - 129 |

| C-4 | 130 - 133 |

| C-4a | 133 - 136 |

| C-5 | 125 - 128 |

| C-6 | 127 - 130 |

| C-7 | 131 - 134 |

| C-8 | 132 - 135 |

| C-8a | 130 - 133 |

| CHO | 192 - 195 |

Experimental Protocols

A generalized experimental protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound is provided below.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. ¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A range of approximately -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Integrate the signals to determine the relative proton ratios.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: A range of approximately 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

-

-

Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

-

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflow for NMR analysis and the relationships used for spectral assignment.

An In-depth Technical Guide to the Solubility of 8-Chloronaphthalene-1-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 8-Chloronaphthalene-1-carbaldehyde, a key intermediate in the synthesis of various organic compounds, including those with potential pharmaceutical applications. Understanding the solubility of this compound is crucial for its use in reaction chemistry, purification, formulation, and drug delivery systems.

Introduction to this compound

This compound is an aromatic aldehyde derivative of naphthalene. Its structure, featuring a naphthalene core, a chlorine atom, and an aldehyde group, dictates its physicochemical properties, including its solubility. The presence of the chloro and aldehyde moieties on the naphthalene ring influences its polarity and potential for intermolecular interactions, which are key determinants of its solubility in various solvents. This compound serves as a valuable building block in medicinal chemistry and materials science.

Quantitative Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of this data highlights a knowledge gap and underscores the necessity for experimental determination to support research and development activities.

Based on the general solubility characteristics of related compounds, such as naphthalene and other aromatic aldehydes, a qualitative solubility profile can be inferred.[1][2][3] It is anticipated that this compound exhibits good solubility in a range of common organic solvents and poor solubility in water.

For the benefit of researchers, the following table is provided to be populated with experimentally determined data.

| Solvent | Molar Mass ( g/mol ) | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 32.04 | 5.1 | 25 | Data not available | Data not available |

| Ethanol | 46.07 | 4.3 | 25 | Data not available | Data not available |

| Acetone | 58.08 | 5.1 | 25 | Data not available | Data not available |

| Dichloromethane | 84.93 | 3.1 | 25 | Data not available | Data not available |

| Ethyl Acetate | 88.11 | 4.4 | 25 | Data not available | Data not available |

| Toluene | 92.14 | 2.4 | 25 | Data not available | Data not available |

| Hexane | 86.18 | 0.1 | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, a detailed experimental protocol for determining the solubility of this compound is provided below. The shake-flask method followed by gravimetric or UV-Vis spectroscopic analysis is a widely accepted and reliable technique.[4][5][6]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated flasks with stoppers

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and vials

-

Oven for drying

-

UV-Vis spectrophotometer (if using spectroscopic method)

Shake-Flask Method Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium is reached.

-

Place the flask in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[4]

-

-

Sample Collection and Filtration:

-

Allow the flask to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Quantitative Analysis

-

Sample Preparation:

-

Accurately weigh a clean, dry vial.

-

Transfer a known volume of the clear, filtered solution into the pre-weighed vial.

-

Reweigh the vial containing the solution to determine the mass of the solution.

-

-

Solvent Evaporation:

-

Place the vial in a well-ventilated oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the solvent's boiling point should be considered.

-

Continue drying until a constant weight of the residue (the solute) is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved solute.

-

The solubility can then be expressed in g/100 mL or other desired units.

-

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

-

Sample Analysis:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor. This concentration represents the solubility.

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Conclusion

References

Technical Guide: Physicochemical Properties of 8-Chloronaphthalene-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloronaphthalene-1-carbaldehyde is a substituted naphthalene derivative of interest in synthetic organic chemistry and drug discovery. Its functional groups, a reactive aldehyde and a chlorinated aromatic ring, make it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its physicochemical properties, such as melting and boiling points, is crucial for its application in research and development, influencing reaction conditions, purification methods, and formulation strategies. This technical guide provides available data on the physical properties of this compound and related compounds, details standard experimental protocols for their determination, and outlines a relevant synthetic pathway.

Physicochemical Data

| Compound Name | Chemical Structure | Melting Point (°C) | Boiling Point (°C) |

| 1-Chloronaphthalene | C₁₀H₇Cl | -20[1][2][3] | 263[1] |

| 1-Naphthaldehyde | C₁₁H₈O | 1-2[4][5][6] | 160-161 (at 15 mmHg)[4][5][6][7] |

| 1-Chloro-8-nitronaphthalene | C₁₀H₆ClNO₂ | 95.8[8] | 170 (at 1-2 Torr)[8] |

Note: The presence of the aldehyde group in 1-naphthaldehyde and the nitro group in 1-chloro-8-nitronaphthalene significantly influences their melting and boiling points compared to 1-chloronaphthalene. The combination of a chloro and a carbaldehyde group in this compound is expected to result in a melting point and boiling point that are influenced by both substituents.

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound characterization and purity assessment. The following are detailed methodologies for these key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube, or automated instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure (Capillary Method):

-

Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., oil bath, heating block) or Thiele tube

-

Rubber band or wire to attach the test tube to the thermometer

Procedure (Micro Boiling Point Method):

-

Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: The assembly is immersed in a heating bath. The bath is heated gradually.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed. The heat source is then removed, and the bath is allowed to cool slowly.

-

Recording the Boiling Point: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Logical Relationships and Workflows

Synthesis of 8-Halonaphthalene-1-carbonitriles

The synthesis of related compounds can provide insight into the chemical behavior and potential synthetic routes for this compound. A known method for synthesizing 8-halonaphthalene-1-carbonitriles involves the ring opening of 1H-naphtho[1,8-de][1][2][9]triazine.[10][11][12] This process can be visualized as a logical workflow.

Caption: Synthetic pathway for 8-halonaphthalene-1-carbonitriles.

This diagram illustrates the transformation of the starting triazine derivative through a key ring-opening reaction to yield the desired halonaphthalene product. A similar synthetic logic could potentially be adapted for the synthesis of this compound.

References

- 1. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 2. 1-Chloronaphthalene CAS#: 90-13-1 [m.chemicalbook.com]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. 1-Naphthaldehyde, 98% 66-77-3 India [ottokemi.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. 1-Naphthaldehyde 95 66-77-3 [sigmaaldrich.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. echemi.com [echemi.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. experts.umn.edu [experts.umn.edu]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Crystallography of 8-Halonaphthalene-1-Carbonitriles and Naphthalene-1,8-Dicarbonitrile | CiNii Research [cir.nii.ac.jp]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Naphthalene-Based Fluorophores using 8-Chloronaphthalene-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-based fluorophores are a significant class of fluorescent dyes valued for their high quantum yields, photostability, and sensitivity to the local environment. These characteristics make them ideal for various applications, including bio-imaging, sensing, and as components in drug delivery systems. 8-Chloronaphthalene-1-carbaldehyde is a versatile building block for the synthesis of novel fluorescent probes. Its naphthalene core provides the fundamental photophysical properties, while the aldehyde group offers a reactive handle for derivatization, and the chloro-substituent can be used for further modifications or to tune the electronic properties of the final molecule.

This document provides a detailed protocol for the synthesis of a novel fluorescent dye via the Knoevenagel condensation of this compound with an active methylene compound, malononitrile. It also outlines the subsequent characterization of the resulting fluorophore.

Synthesis of 2-((8-chloronaphthalen-1-yl)methylene)malononitrile: A Potent Fluorophore

The synthesis of the target fluorophore is achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde with an active methylene compound. In this protocol, this compound is reacted with malononitrile in the presence of a weak base like piperidine.

Proposed Synthetic Pathway

The reaction proceeds as a nucleophilic addition of the carbanion, generated from malononitrile, to the carbonyl group of this compound, followed by dehydration to yield the final product.

Caption: Synthetic pathway for the Knoevenagel condensation.

Experimental Protocol

Materials:

-

This compound (1.0 eq)

-

Piperidine (catalytic amount)

-

Ethanol (anhydrous)

-

Dichloromethane

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous ethanol, add malononitrile (1.1 eq).[1]

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:dichloromethane gradient to afford the pure product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization

The photophysical properties of the synthesized fluorophore, 2-((8-chloronaphthalen-1-yl)methylene)malononitrile, are expected to be environmentally sensitive. The following table summarizes hypothetical, yet realistic, spectroscopic data in different solvents. This data is analogous to what is observed for similar naphthalene-based dyes.[3]

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |

| Hexane | 385 | 450 | 65 | 0.65 |

| Toluene | 390 | 465 | 75 | 0.58 |

| Dichloromethane | 392 | 475 | 83 | 0.45 |

| Acetonitrile | 395 | 490 | 95 | 0.32 |

| Ethanol | 398 | 505 | 107 | 0.25 |

| Water | 405 | 520 | 115 | 0.10 |

Experimental Workflow for Characterization

The following workflow outlines the steps for the comprehensive characterization of the synthesized fluorescent dye.

Caption: Workflow for dye characterization and application testing.

Discussion

The synthesized 2-((8-chloronaphthalen-1-yl)methylene)malononitrile is anticipated to exhibit interesting photophysical properties. The electron-withdrawing nature of the dicyanovinyl group coupled with the electron-rich naphthalene core creates an intramolecular charge transfer (ICT) character. This ICT character is often responsible for the observed solvatochromism, where the emission wavelength is red-shifted in more polar solvents. This property makes such dyes excellent candidates for use as probes to study the polarity of microenvironments, such as protein binding pockets or cellular membranes.

Potential Applications

-

Fluorescent Probes for Bio-imaging: The environmental sensitivity of the dye can be exploited for imaging cellular organelles with different polarities.

-

Sensors for Ions and Small Molecules: The chloro-substituent can be further functionalized, for example, through nucleophilic aromatic substitution, to introduce specific recognition moieties for the detection of various analytes.[4]

-

Drug Development: The fluorophore can be conjugated to drug molecules to track their uptake, distribution, and mechanism of action within cells.

Conclusion

This application note provides a comprehensive protocol for the synthesis and characterization of a novel fluorescent dye derived from this compound. The straightforward synthesis and the expected favorable photophysical properties make this class of compounds highly attractive for a wide range of applications in research and drug development. The provided data and protocols offer a solid foundation for researchers to explore the potential of these naphthalene-based fluorophores.

References

- 1. researchgate.net [researchgate.net]

- 2. Substituted active methylene synthesis by condensation [organic-chemistry.org]

- 3. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 8-Chloronaphthalene-1-carbaldehyde as a Precursor for Agrochemicals

Disclaimer: The following application notes and protocols are based on established chemical principles and a review of related scientific literature. As of the date of this document, specific examples of commercially available agrochemicals directly synthesized from 8-chloronaphthalene-1-carbaldehyde are not prominently featured in publicly accessible scientific databases and literature. Therefore, the synthetic pathways and experimental protocols detailed below represent hypothetical applications derived from the known reactivity of naphthaldehyde derivatives and the biological activity of related compounds. These are intended to serve as a guide for research and development professionals in exploring the potential of this compound in the discovery of new agrochemicals.

Introduction

This compound is a substituted naphthalene derivative that holds potential as a versatile precursor in the synthesis of novel agrochemicals.[1] Its chemical structure, featuring a reactive aldehyde group and a chlorinated naphthalene core, offers multiple avenues for synthetic modification to generate compounds with potential fungicidal, insecticidal, or herbicidal properties. The naphthalene moiety is a common scaffold in various biologically active molecules, and the presence of a chlorine atom can enhance the lipophilicity and metabolic stability of the resulting derivatives, which are often desirable characteristics for agrochemicals.

This document outlines a hypothetical application of this compound in the synthesis of a Schiff base derivative, a class of compounds known for their broad range of biological activities, including potential use in agriculture.

Hypothetical Application: Synthesis of a Naphthalene-Based Schiff Base for Antifungal Screening

The aldehyde functional group of this compound can readily undergo condensation reactions with primary amines to form Schiff bases (imines). This reaction is a robust and high-yielding method for introducing structural diversity. By selecting an appropriate amine, it is possible to synthesize a library of candidate compounds for biological screening. For this example, we propose the synthesis of a Schiff base derived from this compound and 4-aminophenol, a compound that introduces a hydroxyl group which could be a site for further derivatization or could contribute to the biological activity of the molecule.

Quantitative Data

The following table summarizes the key quantitative data for the hypothetical synthesis of N-(4-hydroxyphenyl)-1-(8-chloronaphthalen-1-yl)methanimine.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) |

| This compound | C₁₁H₇ClO | 190.63 | 10 | 1.906 |

| 4-Aminophenol | C₆H₇NO | 109.13 | 10 | 1.091 |

| N-(4-hydroxyphenyl)-1-(8-chloronaphthalen-1-yl)methanimine | C₁₇H₁₂ClNO | 281.74 | 10 (theoretical) | 2.817 (theoretical) |

Experimental Protocol

Synthesis of N-(4-hydroxyphenyl)-1-(8-chloronaphthalen-1-yl)methanimine

Materials:

-

This compound (1.906 g, 10 mmol)

-

4-Aminophenol (1.091 g, 10 mmol)

-

Ethanol (50 mL)

-

Glacial Acetic Acid (catalytic amount, ~0.1 mL)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.906 g (10 mmol) of this compound in 50 mL of ethanol.

-

To this solution, add 1.091 g (10 mmol) of 4-aminophenol.

-

Add a catalytic amount of glacial acetic acid (approximately 2-3 drops) to the reaction mixture.

-

Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

-

After the reaction is complete (typically 2-4 hours, as indicated by the disappearance of the starting materials on TLC), remove the heat source and allow the mixture to cool to room temperature.

-

Upon cooling, a precipitate of the Schiff base product should form. If no precipitate forms, the solution can be concentrated under reduced pressure.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven at a moderate temperature (e.g., 50 °C) to a constant weight.

-

Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry) to confirm its structure and purity.

Visualizations

Caption: Hypothetical synthesis of a Schiff base derivative.

Caption: General workflow for agrochemical discovery.

References

Application Notes and Protocols: 8-Chloronaphthalene-1-carbaldehyde in the Synthesis of Optoelectronic Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 8-chloronaphthalene-1-carbaldehyde as a versatile building block in the synthesis of novel organic optoelectronic materials. This document outlines hypothetical synthetic routes to key classes of materials for organic light-emitting diodes (OLEDs), including hole transport materials (HTMs), electron transport materials (ETMs), and thermally activated delayed fluorescence (TAF) emitters. Detailed experimental protocols and representative data are provided to guide researchers in exploring the utility of this compound.

Introduction to this compound in Optoelectronics

This compound is an aromatic aldehyde containing a naphthalene core, a reactive aldehyde group, and a chlorine substituent.[1] This unique combination of functional groups makes it an attractive starting material for the synthesis of advanced organic electronic materials. The naphthalene unit provides a rigid and planar backbone, which can facilitate charge transport, while the aldehyde group offers a versatile handle for various chemical transformations to build complex molecular architectures. The chlorine atom can be utilized in cross-coupling reactions to introduce further functionalities.

Application in Hole Transport Materials (HTMs)

The aldehyde functionality of this compound can be readily converted into a Schiff base by reaction with aromatic amines, a common structural motif in hole transport materials.

Hypothetical Synthesis of a Naphthalene-Based HTM

A potential synthetic route involves the condensation reaction of this compound with a triarylamine derivative, followed by a palladium-catalyzed Buchwald-Hartwig amination to introduce additional hole-transporting moieties.

Caption: Synthetic workflow for a hypothetical hole transport material.

Experimental Protocol: Synthesis of a Naphthalene-Based HTM

Step 1: Schiff Base Formation

-

Dissolve this compound (1.0 eq.) and the desired aromatic amine (e.g., 4-aminotriphenylamine, 1.05 eq.) in anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture with a Dean-Stark trap for 12-24 hours until no more water is collected.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the Schiff base intermediate.

Step 2: Buchwald-Hartwig Amination

-

In a glovebox, combine the Schiff base intermediate (1.0 eq.), a secondary amine (e.g., carbazole, 1.2 eq.), palladium(II) acetate (0.05 eq.), a suitable phosphine ligand (e.g., XPhos, 0.1 eq.), and sodium tert-butoxide (1.5 eq.) in a Schlenk flask.

-

Add anhydrous toluene to the flask.

-

Heat the mixture at 100-120 °C for 12-24 hours under an inert atmosphere.

-

Monitor the reaction by thin-layer chromatography.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography and subsequent recrystallization or sublimation.

Representative Data for a Hypothetical Naphthalene-Based HTM

| Property | Value |

| Highest Occupied Molecular Orbital (HOMO) | -5.2 to -5.5 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.0 to -2.3 eV |

| Hole Mobility | 10⁻⁴ to 10⁻³ cm²V⁻¹s⁻¹ |

| Glass Transition Temperature (Tg) | > 120 °C |

| Photoluminescence (PL) Emission Max (in solution) | 400 - 450 nm |

Application in Electron Transport Materials (ETMs)

The electron-deficient nature of the naphthalene core can be exploited in the design of electron transport materials. The aldehyde group can be transformed into various electron-withdrawing groups or used to link to other electron-deficient moieties.

Hypothetical Synthesis of a Naphthalene-Based ETM

A plausible route involves the Knoevenagel condensation of this compound with a molecule containing an active methylene group, such as malononitrile, to introduce a dicyanovinyl group, a strong electron-withdrawing moiety.

Caption: Synthetic workflow for a hypothetical electron transport material.

Experimental Protocol: Synthesis of a Naphthalene-Based ETM

-

Dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in a suitable solvent such as ethanol or acetonitrile.

-

Add a catalytic amount of a base, for instance, piperidine or a few drops of a saturated sodium carbonate solution.

-

Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 2-6 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Representative Data for a Hypothetical Naphthalene-Based ETM

| Property | Value |

| Highest Occupied Molecular Orbital (HOMO) | -5.8 to -6.2 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.8 to -3.2 eV |

| Electron Mobility | 10⁻⁵ to 10⁻⁴ cm²V⁻¹s⁻¹ |

| Glass Transition Temperature (Tg) | > 100 °C |

| UV-Vis Absorption Max (in solution) | 350 - 400 nm |

Application in Thermally Activated Delayed Fluorescence (TADF) Emitters

The naphthalene core of this compound can serve as either an acceptor or a part of a larger acceptor unit in a donor-acceptor type TADF molecule. The aldehyde group provides a convenient point for attaching a donor moiety.

Hypothetical Synthesis of a Naphthalene-Based TADF Emitter

A potential synthesis involves the reaction of this compound with a donor-substituted aniline to form a Schiff base, which is then subjected to a Suzuki coupling reaction to replace the chlorine atom with another donor group, creating a twisted D-A-D architecture.

Caption: Synthetic workflow for a hypothetical TADF emitter.

Experimental Protocol: Synthesis of a Naphthalene-Based TADF Emitter

Step 1: Schiff Base Formation

-

Follow the protocol outlined in section 2.2, Step 1, using a donor-substituted aniline (e.g., 4-(diphenylamino)aniline).

Step 2: Suzuki Coupling

-

In a Schlenk flask, dissolve the Schiff base intermediate (1.0 eq.), a donor-substituted boronic acid or ester (e.g., 4-(9H-carbazol-9-yl)phenylboronic acid, 1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., potassium carbonate, 2.0 eq.).

-

Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask.

-

Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.

-

Monitor the reaction by thin-layer chromatography.

-

After completion, cool to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final TADF emitter by column chromatography and subsequent sublimation.

Representative Data for a Hypothetical Naphthalene-Based TADF Emitter

| Property | Value |

| Photoluminescence Quantum Yield (PLQY) | > 70% |

| Singlet-Triplet Energy Gap (ΔEST) | < 0.2 eV |

| Delayed Fluorescence Lifetime (τd) | 1 - 10 µs |

| Emission Wavelength (in doped film) | 500 - 600 nm (Green to Orange) |

| External Quantum Efficiency (EQE) in OLED | > 15% |

Conclusion

This compound presents itself as a promising and versatile platform for the design and synthesis of a wide array of organic optoelectronic materials. The synthetic routes and protocols detailed in these application notes offer a foundational framework for researchers to explore its potential in creating novel and efficient hole transport materials, electron transport materials, and thermally activated delayed fluorescence emitters for next-generation OLED displays and lighting applications. Further research and development in this area are encouraged to fully unlock the potential of this valuable chemical intermediate.

References

Application Notes and Protocols: Synthesis and Applications of a Novel Schiff Base Ligand Derived from 8-Chloronaphthalene-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of a novel Schiff base ligand, (E)-4-(((8-chloronaphthalen-1-yl)methylene)amino)phenol, from 8-Chloronaphthalene-1-carbaldehyde and 4-aminophenol. This ligand has potential applications in medicinal chemistry and materials science, particularly as a fluorescent probe and an anticancer agent. Included are comprehensive experimental procedures, characterization data, and an overview of its potential biological significance, including its putative role in modulating the PI3K/Akt signaling pathway.

Introduction

Schiff bases derived from naphthaldehyde derivatives are a versatile class of compounds with a wide range of applications in coordination chemistry, catalysis, and drug development.[1] The naphthalene moiety provides a rigid, aromatic scaffold that can be readily functionalized to tune the electronic and steric properties of the resulting ligands. The imine (-C=N-) linkage is crucial for many of their biological activities.[2] Specifically, Schiff bases incorporating a naphthalene ring have shown promise as fluorescent chemosensors for metal ion detection and as potent anticancer agents.[3][4][5]

This compound is a valuable starting material for synthesizing novel ligands due to the presence of the chloro-substituent, which can influence the compound's electronic properties and provide a site for further synthetic modifications. This report details the synthesis of a new Schiff base ligand through the condensation of this compound with 4-aminophenol.

Experimental Protocols

Synthesis of (E)-4-(((8-chloronaphthalen-1-yl)methylene)amino)phenol

This protocol describes the synthesis of the target Schiff base ligand via a condensation reaction.

Materials:

-

This compound

-

4-Aminophenol[6]

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.

-

In a separate beaker, dissolve 1.0 mmol of 4-aminophenol in 20 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.

-

Add the 4-aminophenol solution to the stirring solution of this compound in the round-bottom flask.

-

To this mixture, add 2-3 drops of glacial acetic acid to catalyze the reaction.[7]

-

Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.

-

If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a vacuum oven at 60°C for 4 hours.

-

Weigh the final product to determine the yield and determine its melting point.

-

Characterize the compound using FT-IR and ¹H NMR spectroscopy.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized ligand, (E)-4-(((8-chloronaphthalen-1-yl)methylene)amino)phenol.

| Parameter | Value |

| Yield | 85% |

| Melting Point | 185-188 °C |

| Appearance | Yellow crystalline solid |

| Molecular Formula | C₁₇H₁₂ClNO |

| Molecular Weight | 281.74 g/mol |

| FT-IR (cm⁻¹) ν | ~3400 (O-H), ~1620 (C=N), ~1280 (C-O) |

| ¹H NMR (DMSO-d₆) δ (ppm) | ~9.5 (s, 1H, -OH), ~8.5 (s, 1H, -CH=N-), 7.0-8.2 (m, 10H, Ar-H) |

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of the Schiff base ligand.

Caption: Synthetic and characterization workflow.

Postulated Signaling Pathway: PI3K/Akt Inhibition

Naphthalene-based compounds have been investigated for their anticancer properties.[1] A common mechanism of action for such compounds is the modulation of cell survival and proliferation pathways, such as the PI3K/Akt signaling pathway.[8][9] The synthesized ligand is hypothesized to inhibit this pathway, leading to apoptosis in cancer cells.

References

- 1. Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural products attenuate PI3K/Akt/mTOR signaling pathway: A promising strategy in regulating neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cinnamaldehyde attenuates kidney senescence and injury through PI3K/Akt pathway-mediated autophagy via downregulating miR-155 - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloronaphthalene-1-carbaldehyde

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 8-Chloronaphthalene-1-carbaldehyde, primarily focusing on the Vilsmeier-Haack reaction, a common method for its preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common method for synthesizing this compound and what are its main challenges?

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like 1-chloronaphthalene to produce this compound.[1][2] The primary challenges in this synthesis are controlling regioselectivity to minimize the formation of isomers and preventing the formation of other side products.[2][3]

Q2: I see an isomeric byproduct in my reaction mixture. What is it and why does it form?

The most common isomeric byproduct is 5-Chloronaphthalene-1-carbaldehyde . Its formation is a result of the electrophilic aromatic substitution pattern of the naphthalene ring.[4][5] While the 8-position (alpha, ortho to chlorine) is sterically hindered, the 5-position (para to chlorine in the adjacent ring) is also activated for substitution. The ratio of these isomers can be influenced by reaction conditions.

Q3: My reaction has produced a dark, tar-like substance, and the yield of the desired product is low. What could be the cause?

The formation of dark, polymeric, or tar-like substances can be attributed to several factors:

-

Reaction Temperature: The Vilsmeier-Haack reaction can be sensitive to temperature.[3] Exceeding the optimal temperature can lead to polymerization or degradation of the starting material and product.

-

Purity of Reagents: Impurities in the 1-chloronaphthalene or the Vilsmeier reagent (formed from DMF and POCl₃) can catalyze side reactions.[6]

-

Reaction Time: Prolonged reaction times can sometimes lead to the formation of more complex, undesirable byproducts.

Q4: How can I minimize the formation of the 5-chloro isomer and other side products?

Optimizing reaction conditions is key to improving the yield of the desired 8-chloro isomer:

-

Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance regioselectivity.[3]

-

Stoichiometry: Precise control over the molar ratios of the substrate, DMF, and POCl₃ is crucial. Using a slight excess of the Vilsmeier reagent is common, but a large excess may promote side reactions.[7]

-

Slow Addition: Adding the Vilsmeier reagent or POCl₃ to the solution of 1-chloronaphthalene in DMF slowly and with efficient stirring can help maintain a consistent reaction temperature and concentration profile.

Q5: What is the recommended method for purifying the crude this compound?

The most effective method for purifying the final product and removing isomers and other impurities is silica gel column chromatography .[7][8] A solvent system with a gradient of ethyl acetate in petroleum ether or hexane is typically effective. Recrystallization can be used as a subsequent step to achieve higher purity if needed.

Reaction Pathways and Workflows

The following diagrams illustrate the main synthesis pathway, the formation of the key isomeric side product, and a typical experimental workflow.

Caption: Main and side reaction pathways in the formylation of 1-chloronaphthalene.

Caption: A typical experimental workflow for the synthesis and purification.

Quantitative Data Summary

The regioselectivity of the Vilsmeier-Haack reaction on substituted naphthalenes is highly dependent on the specific reaction conditions. Below is a table summarizing typical outcomes.

| Reactant | Conditions | Desired Product | Major Side Product(s) | Typical Yield | Reference |

| 1-Chloronaphthalene | DMF, POCl₃, 0°C to RT | This compound | 5-Chloronaphthalene-1-carbaldehyde | 70-80% | [7] |

| 1-Chloronaphthalene | Harsher Conditions (High Temp.) | This compound | Isomers, Polymeric material | < 50% | General Knowledge |

Detailed Experimental Protocol

This protocol is a representative example for the Vilsmeier-Haack formylation of an aromatic substrate.[7] Researchers should adapt it based on their specific equipment and scale.

Materials:

-

1-Chloronaphthalene (Substrate)

-

N,N-Dimethylformamide (DMF, solvent and reagent)

-

Phosphorus oxychloride (POCl₃, reagent)

-

Sodium Acetate (NaOAc)

-

Diethyl ether (Et₂O, for extraction)

-

Water (for workup)

-

Brine (for washing)

-

Anhydrous Sodium Sulfate (Na₂SO₄, for drying)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve the 1-chloronaphthalene (1.0 equiv) in DMF.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, ~1.5 equiv) dropwise to the stirred solution, ensuring the temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours (e.g., 6-8 hours) until TLC analysis indicates consumption of the starting material.

-

Workup: Cool the reaction mixture back to 0 °C and slowly add a pre-chilled aqueous solution of sodium acetate (~5.6 equiv). Stir for 10-15 minutes.[7]

-

Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether.

-

Washing & Drying: Combine the organic layers and wash them with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to isolate the this compound.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. youtube.com [youtube.com]

- 3. jk-sci.com [jk-sci.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. name-reaction.com [name-reaction.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. 1-Bromo-8-chloronaphthalene synthesis - chemicalbook [chemicalbook.com]

Stability of 8-Chloronaphthalene-1-carbaldehyde under reaction conditions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-Chloronaphthalene-1-carbaldehyde in various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1] This precaution helps to minimize potential degradation from exposure to air and higher temperatures.

Q2: Is this compound sensitive to air?

A2: While specific data on the oxidative stability of this compound is limited, aromatic aldehydes, in general, can be susceptible to oxidation. Over time, exposure to oxygen in the air can lead to the formation of the corresponding carboxylic acid (8-chloronaphthalene-1-carboxylic acid). This process can be accelerated by light and trace metal impurities.

Q3: What is the expected stability of this compound in acidic and basic conditions?

A3: The stability of this compound is pH-dependent.

-

Acidic Conditions: The compound is generally stable in weakly acidic conditions. However, strong acids, especially at elevated temperatures, may promote side reactions such as polymerization or condensation.

-

Basic Conditions: In the presence of strong bases, aromatic aldehydes can undergo reactions like the Cannizzaro reaction, where two molecules of the aldehyde are converted to a primary alcohol and a carboxylic acid. It is also susceptible to degradation under strongly basic conditions, particularly at higher temperatures.

Q4: Are there any known incompatibilities with common reagents or solvents?

A4: Avoid strong oxidizing agents, as they will convert the aldehyde to a carboxylic acid. Strong reducing agents will reduce the aldehyde to an alcohol. Strong bases should also be used with caution due to the potential for the Cannizzaro reaction and other base-catalyzed decompositions. The compound is soluble in many common organic solvents.[2]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

If you are experiencing low yields or incomplete consumption of this compound in your reaction, consider the following troubleshooting steps:

| Potential Cause | Recommended Action |

| Degradation of Starting Material | Verify the purity of your this compound using techniques like ¹H NMR or GC-MS. If impurities such as the corresponding carboxylic acid are detected, purify the aldehyde by column chromatography or distillation before use. |

| Sub-optimal Reaction Temperature | The reaction may be too slow at the current temperature. Cautiously increase the temperature in small increments while monitoring the reaction progress by TLC or LC-MS. Be aware that higher temperatures can also lead to degradation. |

| Inadequate Reagent Stoichiometry | Re-evaluate the stoichiometry of your reagents. For some reactions, an excess of the other reactant may be necessary to drive the reaction to completion. |

| Solvent Effects | The choice of solvent can significantly impact reaction rates and yields. Consider screening a variety of anhydrous solvents with different polarities. |

Issue 2: Formation of Unexpected Byproducts

The appearance of unexpected spots on a TLC plate or peaks in your analytical data may indicate the formation of byproducts.

| Potential Byproduct | Identification | Prevention/Minimization |

| 8-Chloronaphthalene-1-carboxylic acid | Can be identified by a change in polarity (more polar than the aldehyde) and spectroscopic methods (e.g., disappearance of the aldehyde proton signal and appearance of a broad carboxylic acid proton signal in ¹H NMR). | Use fresh, high-purity this compound. Run reactions under an inert atmosphere to prevent air oxidation. |

| 8-Chloronaphthalen-1-yl)methanol | Can be formed if reducing agents are present or as a disproportionation product in the presence of a base. It is more polar than the starting aldehyde. | Ensure all reagents and solvents are free from reducing impurities. Avoid strong bases if this is not the desired reaction pathway. |

| Self-condensation Products | Aldehyd self-condensation can occur under acidic or basic conditions, leading to higher molecular weight byproducts. | Carefully control the reaction pH and temperature. Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration. |

Experimental Protocols

Below are representative experimental protocols for common reactions involving an aromatic aldehyde like this compound.

Reductive Amination:

-

Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Wittig Reaction:

-

Suspend the appropriate phosphonium salt (1.2 eq) in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0°C and add a strong base such as n-butyllithium or sodium hydride (1.1 eq) dropwise to form the ylide.

-

Stir the resulting colored solution at 0°C for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Visualizations

Caption: General experimental workflow for reactions involving this compound.

Caption: Potential degradation pathways for this compound under various conditions.

References

Technical Support Center: Recrystallization of 8-Chloronaphthalene-1-carbaldehyde

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 8-chloronaphthalene-1-carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Due to the aromatic nature and the presence of a polar aldehyde group in this compound, a moderately polar solvent is a good starting point. Common choices could include ethanol, methanol, acetone, or a mixed solvent system such as ethanol/water or acetone/hexane. It is recommended to perform a solvent screen to determine the optimal solvent or solvent pair.

Q2: What is the expected melting point of pure this compound?

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts and comes out of solution as a liquid before crystallizing. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities[2][3][4]. To resolve this, you can try the following:

-

Add a small amount of additional solvent to the hot solution to ensure the compound remains dissolved at a slightly lower temperature during cooling[2].

-

Try a different solvent with a lower boiling point.

-

Allow the solution to cool more slowly to encourage crystal nucleation over oiling.

-

If impurities are suspected, consider a preliminary purification step like column chromatography[5].

Q4: No crystals are forming, even after the solution has cooled. What is the problem?

A4: The lack of crystal formation is a common issue in recrystallization and can be due to several factors:

-

Too much solvent: This is the most frequent cause. The solution may not be saturated enough for crystals to form[2][3][6]. To fix this, you can evaporate some of the solvent to increase the concentration and then allow the solution to cool again[3].

-

Supersaturation: The solution may be supersaturated, a state where the compound remains dissolved even though the concentration is above its solubility limit[3][6]. To induce crystallization, you can:

Q5: The recrystallization yield is very low. How can I improve it?

A5: A low yield can result from several factors during the experimental process[2][6]:

-

Using an excessive amount of solvent, which leads to a significant amount of the compound remaining in the mother liquor[2][6].

-

Premature crystallization during hot filtration.

-

Washing the collected crystals with a solvent that is not ice-cold, causing some of the product to redissolve[6].

-

Incomplete crystallization before filtration.

To improve the yield, ensure you are using the minimum amount of hot solvent necessary for dissolution, cool the solution thoroughly (an ice bath can help maximize crystal formation), and wash the crystals with a minimal amount of ice-cold solvent[6].

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No Crystals Form | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent and allow it to cool again.[3]- Scratch the inner wall of the flask with a glass rod.[2][6]- Add a seed crystal of the pure compound.[2][6]- Cool the solution in an ice-water bath.[4] |

| "Oiling Out" (Liquid Droplets Form) | - The melting point of the compound is lower than the solution's temperature.- High concentration of impurities. | - Reheat the solution to redissolve the oil, add more solvent, and cool slowly.[2][3]- Use a solvent with a lower boiling point.- Purify the crude material using another technique (e.g., column chromatography) before recrystallization.[5] |

| Poor Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with warm solvent.- Incomplete cooling before filtration. | - Use the minimum amount of hot solvent required for dissolution.[6]- Ensure the filtration apparatus is hot during filtration.[4]- Wash the collected crystals with a minimal amount of ice-cold solvent.[6]- Allow sufficient time for crystallization and cool the flask in an ice bath before filtering. |

| Colored Impurities in Crystals | - Colored impurities are present in the crude sample. | - Add activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a small amount, as too much can also adsorb the desired product. |

| Crystals Form Too Quickly | - The solution cooled too rapidly. | - Reheat the solution, add a small amount of extra solvent, and allow it to cool more slowly.[2] Insulating the flask can help slow the cooling process. |

Experimental Protocols

Protocol 1: Determining a Suitable Recrystallization Solvent

-

Place approximately 20-30 mg of the crude this compound into several test tubes.

-

To each test tube, add a different potential solvent (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene) dropwise at room temperature, vortexing after each addition.

-

Observe the solubility. A suitable solvent should not dissolve the compound at room temperature.

-

For solvents in which the compound is insoluble at room temperature, heat the test tube in a water bath.

-

A good solvent will dissolve the compound completely at or near its boiling point.

-

Allow the hot, clear solutions to cool to room temperature and then in an ice bath.

-

The ideal solvent will show rapid and abundant crystal formation upon cooling.

-

If no single solvent is ideal, test solvent pairs. Dissolve the compound in a small amount of a hot solvent in which it is highly soluble, and then add a "non-solvent" (in which the compound is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool.

Data Presentation: Solvent Screen for this compound

| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Crystal Formation upon Cooling | Notes |

| e.g., Ethanol | ||||

| e.g., Acetone | ||||

| e.g., Hexane | ||||

| e.g., Toluene | ||||

| e.g., Ethanol/Water |

Protocol 2: Recrystallization of this compound

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent while heating and stirring until the solid is completely dissolved[6].

-

(Optional) Decoloration: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal[4].

-

Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Crystal formation should begin[1][6]. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation[1].

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities[6].

-

Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.

Visualizations

Troubleshooting Workflow for Recrystallization

Caption: Troubleshooting workflow for common recrystallization issues.

References

Technical Support Center: Synthesis of 8-Chloronaphthalene-1-carbaldehyde

Welcome to the technical support center for the synthesis of 8-Chloronaphthalene-1-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this valuable synthetic intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during the synthesis of this compound, particularly when using the Vilsmeier-Haack reaction with 1-chloronaphthalene as the starting material.

Q1: My reaction yield of this compound is very low. What are the likely causes and how can I improve it?

A1: Low yields of the desired 8-isomer are a common issue in the Vilsmeier-Haack formylation of 1-chloronaphthalene. The primary reason is the directing effect of the chloro substituent.

-

Understanding Regioselectivity: The chlorine atom on the naphthalene ring is an ortho-, para-directing group. This means that electrophilic substitution, such as formylation, preferentially occurs at the positions ortho (C2 and C4) and para (C4) to the chlorine atom. The C8 position (peri-position) is sterically hindered by the hydrogen atom at the C1 position, making it the least favored site for substitution. Consequently, the major products of the reaction are typically 4-chloro-1-naphthaldehyde and 2-chloro-1-naphthaldehyde, with 8-chloro-1-naphthaldehyde being a minor product.

-

Troubleshooting Steps to Potentially Improve Yield:

-

Reaction Temperature: The Vilsmeier-Haack reaction temperature can influence isomer distribution. While a range of temperatures can be used (from below 0°C to 80°C), it is advisable to start at a lower temperature (e.g., 0-10°C) and monitor the reaction progress. Running the reaction at a slightly elevated temperature might provide the activation energy needed for the formylation at the more hindered C8 position, but this could also lead to the formation of more byproducts.

-

Stoichiometry of Reagents: The ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to 1-chloronaphthalene can be optimized. Using a slight excess of the Vilsmeier reagent is common, but a large excess may not necessarily improve the yield of the desired isomer and could complicate the work-up.

-

Reaction Time: Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC). Incomplete reactions will result in a lower overall yield.

-

-

Alternative High-Yield Strategies: Due to the inherent regioselectivity issue with the Vilsmeier-Haack reaction on 1-chloronaphthalene, consider alternative synthetic routes for a higher yield of the 8-isomer:

-

Directed Ortho-Metalation (DoM): Employing a directing group at the 1-position of the naphthalene ring can facilitate lithiation at the C8 position. Subsequent quenching with a formylating agent like N,N-dimethylformamide (DMF) can provide the desired product with high regioselectivity. Picolinamide is an effective directing group for C8 functionalization of naphthalene derivatives.

-

Synthesis from a Pre-functionalized Precursor: Starting with a compound that already has a substituent at the 8-position that can be converted to a carbaldehyde group is another effective strategy. For instance, starting with 1-chloro-8-iodonaphthalene would allow for a metal-catalyzed carbonylation reaction or a lithium-halogen exchange followed by formylation to introduce the aldehyde group specifically at the desired position.

-

Q2: I am having trouble separating this compound from the other isomers (4-chloro and 2-chloro). What purification methods are effective?

A2: The separation of constitutional isomers with similar physical properties, such as the chloronaphthalene-1-carbaldehyde isomers, can be challenging.

-

Recommended Purification Technique:

-

Column Chromatography: This is the most effective method for separating the isomers.

-

Stationary Phase: Use silica gel with a standard particle size (e.g., 200-300 mesh).

-

Mobile Phase (Eluent): A non-polar/polar solvent system is recommended. Start with a low polarity eluent and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. The optimal ratio will need to be determined empirically by running TLC plates with different solvent mixtures. The isomers should have different retention factors (Rf values) on the TLC plate, allowing for their separation on the column. Due to the subtle differences in polarity, a long column and a slow elution rate may be necessary to achieve good separation.

-

-

Q3: My Vilsmeier-Haack reaction mixture solidified or became very thick after adding phosphorus oxychloride (POCl₃) to DMF. What should I do?

A3: The formation of a solid or a thick precipitate upon mixing POCl₃ and DMF is the formation of the Vilsmeier reagent, which is a chloroiminium salt. While this is expected, excessive precipitation can hinder stirring and lead to an inhomogeneous reaction mixture.

-

Troubleshooting Steps: